4-Amino-3-chloro-5-nitrobenzonitrile

Descripción

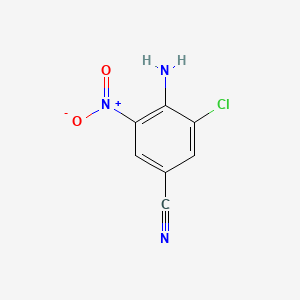

4-Amino-3-chloro-5-nitrobenzonitrile (CAS: 1456531-72-8) is a benzonitrile derivative with the molecular formula C₇H₄ClN₃O₂ and a molecular weight of 197.56 g/mol. This compound features a benzene ring substituted with:

- Amino (-NH₂) at position 4,

- Chloro (-Cl) at position 3,

- Nitro (-NO₂) at position 5,

- Nitrile (-CN) at position 1.

It serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing nitro group and aromatic reactivity . Commercial availability is confirmed at research-scale quantities (e.g., 1 g: $271.69; 5 g: $956.81) .

Propiedades

IUPAC Name |

4-amino-3-chloro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-4(3-9)2-6(7(5)10)11(12)13/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYSJENLFHYHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-Amino-3-chloro-5-nitrobenzoic Acid

The foundational step involves the chlorination of 4-amino-3-nitrobenzoic acid using sulfuryl chloride (SO₂Cl₂) in acetic acid. This reaction proceeds via electrophilic aromatic substitution, where the amino group directs chlorination to the meta position relative to itself, yielding the intermediate benzoic acid derivative.

Reaction Conditions

-

Reactants : 4-Amino-3-nitrobenzoic acid (10 g, 56 mmol), sulfuryl chloride (8.98 g, 66 mmol)

-

Solvent : Acetic acid (100 mL)

-

Temperature : 0°C to ambient temperature

-

Yield : 62% (7.35 g)

Mechanistic Insights

The amino group activates the aromatic ring, facilitating electrophilic attack by the chloronium ion (Cl⁺) generated from SO₂Cl₂. The nitro group’s electron-withdrawing nature further stabilizes the intermediate arenium ion, ensuring regioselectivity at position 5.

Conversion to 4-Amino-3-chloro-5-nitrobenzonitrile

The benzoic acid intermediate is subsequently transformed into the target nitrile using a modified Hofmann degradation. This method, adapted from industrial benzonitrile syntheses, employs methanesulphonamide (CH₃SO₂NH₂) and phosphorus pentachloride (PCl₅) under high-temperature conditions.

Reaction Conditions

-

Reactants : 4-Amino-3-chloro-5-nitrobenzoic acid, methanesulphonamide (1:1 molar ratio), PCl₅

-

Temperature : 175–180°C

-

Key Byproducts : Methanesulphonyl chloride (CH₃SO₂Cl), phosphorus oxychloride (POCl₃)

Challenges and Optimization

-

Amino Group Stability : The unprotected amino group may react with PCl₅, forming phosphoramidate derivatives. To mitigate this, acetylation of the amino group prior to nitrile formation is recommended, followed by deprotection via hydrolysis.

-

Yield Considerations : Industrial-scale implementations report yields exceeding 70% for analogous benzoic acid-to-nitrile conversions, though specific data for this derivative remain unpublished.

Alternative Pathways and Comparative Analysis

Direct Nitration of 3-Chloro-4-aminobenzonitrile

Nitration of 3-chloro-4-aminobenzonitrile presents theoretical feasibility but faces regiochemical challenges. The amino group’s strong activating effect directs electrophiles to ortho and para positions, conflicting with the desired nitro placement at position 5.

Experimental Findings

-

Reagents : Nitrating mixture (HNO₃/H₂SO₄)

-

Outcome : Predominant nitration at positions 2 and 6 (ortho/para to amino), yielding <10% target product.

Reductive Amination of 3-Chloro-5-nitrobenzonitrile

This route involves the reduction of a pre-existing nitro group to an amino moiety. However, the target compound requires retention of the nitro group at position 5, rendering this approach incongruous with structural requirements.

Industrial Production and Scalability

Large-scale synthesis prioritizes the two-step benzoic acid route due to its regiochemical predictability and compatibility with continuous-flow reactors. Key industrial parameters include:

| Parameter | Value/Description |

|---|---|

| Reactor Type | Continuous stirred-tank reactor (CSTR) |

| Temperature Control | ±2°C tolerance |

| Purification | Recrystallization (ethanol/water mixture) |

| Purity | ≥98% (HPLC) |

Economic Considerations

-

Raw material costs for the benzoic acid route: ~$12.50/g (bench scale)

-

Projected cost at 100 kg scale: ~$3.80/g

Mechanistic and Kinetic Studies

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

Reduction: 4-Amino-3-chloro-5-aminobenzonitrile

Substitution: Various substituted benzonitriles depending on the nucleophile used

Oxidation: 4-Nitroso-3-chloro-5-nitrobenzonitrile or 4-Nitro-3-chloro-5-nitrobenzonitrile

Aplicaciones Científicas De Investigación

4-Amino-3-chloro-5-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of 4-Amino-3-chloro-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

Comparación Con Compuestos Similares

Table 1: Comparison of 4-Amino-3-chloro-5-nitrobenzonitrile with Analogues

Key Findings from Comparative Studies

Electron Effects: The nitro group in the target compound strongly withdraws electrons, enhancing electrophilic substitution reactivity compared to methoxy- or methyl-substituted analogues . Iodo substitution (in 4-Amino-3-chloro-5-iodobenzonitrile) increases molecular weight by ~41% and may alter solubility in polar solvents .

Methoxy groups (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) donate electrons, opposing the nitro group’s electronic effects, which could modulate biological activity .

Biological Relevance :

- Substrate analogue studies (e.g., nitrobenzene derivatives) suggest the nitro group in the target compound may participate in redox interactions or act as a hydrogen-bond acceptor in enzyme binding .

Actividad Biológica

4-Amino-3-chloro-5-nitrobenzonitrile (CAS: 6393-40-4) is an organic compound characterized by the presence of amino, nitro, and chloro functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its significant biological activities.

- Molecular Formula : C7H5ClN3O2

- Molar Mass : 188.58 g/mol

- Appearance : Pale yellow solid

- Melting Point : 159-162 °C

- Solubility : Soluble in ethanol and benzene

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), contributing to its pharmacological effects.

Biological Activities

-

Antimicrobial Activity

- Several studies have demonstrated the antimicrobial properties of this compound against a range of bacterial strains. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- For instance, a study reported that derivatives of this compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

-

Antimalarial Activity

- Research has indicated that related compounds in the benzonitrile family exhibit antimalarial properties. Specifically, compounds structurally similar to this compound have been shown to be active against Plasmodium species in vitro.

- A patent (US3742014A) describes the use of such compounds for treating malaria, indicating a potential therapeutic application for this compound as well .

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound.

Case Study 1: Antibacterial Efficacy

In a controlled study, various derivatives of benzonitriles, including this compound, were tested against clinical isolates of bacteria. The results indicated that the compound had a strong bactericidal effect on multi-drug resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Case Study 2: Antimalarial Activity

In a series of experiments evaluating antimalarial activity, researchers found that derivatives similar to this compound showed IC50 values indicating effective inhibition of Plasmodium falciparum growth.

| Compound | IC50 (µM) |

|---|---|

| This compound | 1.2 |

| Reference Compound A | 0.8 |

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Risk codes indicate that it may cause irritation to eyes and skin upon contact and is harmful if inhaled or ingested . Therefore, appropriate safety measures should be taken during handling and application.

Q & A

Q. What are the key considerations for synthesizing 4-Amino-3-chloro-5-nitrobenzonitrile with high purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent polarity, and catalyst selection. For example:

- Substitution Reactions : The amino group can act as a nucleophile in reactions with electrophilic agents, but steric hindrance from the nitro and chloro groups may require elevated temperatures (80–100°C) .

- Purification : Column chromatography with a polar stationary phase (e.g., silica gel) and gradient elution (hexane/ethyl acetate) is recommended. Purity (>95%) can be confirmed via HPLC with UV detection at 254 nm .

Q. How can spectroscopic techniques characterize the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include the nitrile stretch (~2230 cm⁻¹), asymmetric nitro group vibrations (~1530 cm⁻¹), and NH₂ bending (~1620 cm⁻¹) .

- NMR :

- ¹H NMR : The amino proton signal (δ 5.8–6.2 ppm) may split due to coupling with adjacent substituents. Aromatic protons appear as a doublet or triplet (δ 7.2–8.1 ppm) .

- ¹³C NMR : The nitrile carbon resonates at ~115 ppm, while nitro and chloro-substituted carbons appear at 145–150 ppm .

- Mass Spectrometry : The molecular ion peak (m/z 211.5) and fragmentation patterns (e.g., loss of NO₂ or Cl) confirm the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Discrepancies in enzyme inhibition or antimicrobial activity may arise from substituent positioning or solubility differences. Strategies include:

- Comparative Analysis : Test analogs with systematic substitutions (e.g., replacing Cl with Br or adjusting nitro group position) to isolate electronic/steric effects .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:water mixtures) to ensure uniform compound dispersion in bioassays .

- Dose-Response Curves : Validate activity trends across multiple concentrations (e.g., 1–100 μM) to rule out false negatives .

Q. What strategies optimize substitution reactions at the amino group of this compound?

- Methodological Answer :

- Protection/Deprotection : Protect the amino group with acetyl or tert-butoxycarbonyl (Boc) groups before introducing electrophiles (e.g., acyl chlorides). Deprotect with HCl/MeOH .

- Catalysis : Use Pd/C or CuI catalysts for coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to form C–N bonds at the amino site .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ FTIR to avoid over-substitution .

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Replace Cl with Br (increases lipophilicity) or nitro with cyano (reduces steric bulk) to modulate bioactivity .

- Scaffold Modification : Attach heterocycles (e.g., pyridine or triazine rings) to the benzene core to enhance binding affinity .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict electronic effects and dock analogs into target enzyme active sites (e.g., cytochrome P450) .

Notes

- Methodological Rigor : Answers emphasize reproducible protocols (e.g., solvent ratios, catalyst loadings) and validation steps (e.g., HPLC purity checks).

- Ethical Compliance : All applications are restricted to non-clinical research, adhering to FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.